molecular formula C12H18N6O5 B155159 H-Gly-Gly-His-Gly-OH CAS No. 128114-56-7

H-Gly-Gly-His-Gly-OH

Cat. No. B155159
M. Wt: 326.31 g/mol
InChI Key: QIGNJJXHZZTKQI-QMMMGPOBSA-N
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Description

The peptide "H-Gly-Gly-His-Gly-OH" is a short chain of amino acids, specifically a tetrapeptide, which includes glycine (Gly) and histidine (His) residues. The structure of this peptide is of interest due to its potential biological and chemical properties, which can be influenced by the sequence and nature of its constituent amino acids.

Synthesis Analysis

The synthesis of peptides like "H-Gly-Gly-His-Gly-OH" can be achieved through various methods, including solid-phase peptide synthesis (SPPS) or by using recombinant DNA technology. However, the papers provided do not directly address the synthesis of this specific peptide. Nevertheless, the synthesis of similar peptides has been reported in the literature, and the principles can be applied to the synthesis of "H-Gly-Gly-His-Gly-OH" .

Molecular Structure Analysis

The molecular structure of peptides is crucial in determining their biological function. The papers provided discuss the structure of related compounds, such as a dimeric complex formed by cobalt and glycine, which suggests that the coordination environment around metal ions can influence the structure of peptide complexes . Additionally, the structural analysis of hydrogensquarates of glycine-containing tripeptides provides insights into the stabilization of peptide structures through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of amino acid residues like Gly and His can be influenced by their environment and conformation. For instance, the study on the conformation-dependent hydroxyl radical reaction cycles of Gly and Ala residues provides insights into how the conformation of amino acids can affect their reactivity, which is relevant for understanding the chemical behavior of peptides . Moreover, the photochemical oxidation of glyoxal and its ability to regenerate hydroxyl radicals is an example of the types of chemical reactions that can involve carbonyl-containing compounds, which may be relevant to the His residue in the peptide .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their amino acid composition and sequence. The study on the molecular theory of sweet taste discusses how the conformation of glycol OH groups can affect the taste of compounds, which could be extrapolated to understand the sensory properties of peptides containing Gly residues . Additionally, the interaction between glycine and water molecules, as studied in the neutral and zwitterionic glycine.H2O complexes, highlights the importance of hydrogen bonding in determining the solubility and stability of peptides .

Scientific Research Applications

  • Conformational Studies and Disease Implications : H-Gly-Gly-His-Gly-OH has been studied for its conformational behavior in the context of peptide and protein unfolding. One study found that the reaction coordinates of H abstraction by hydroxyl radicals in different conformations of amino acids, including glycine, can lead to significant changes in peptide conformation. This has implications for understanding diseases like Alzheimer's, where peptide misfolding is involved (Owen et al., 2012).

  • NMR Studies for Structural Analysis : Research involving H-Gly-Gly-X-Gly-Gly-OH peptides, with 'X' being different amino acids, has used Nuclear Magnetic Resonance (NMR) to study proton chemical shifts. This helps in understanding the 'random coil' structure of peptides, which is crucial for interpreting protein folding and structure (Merutka et al., 1995).

  • Structural Characterization of Peptide Compounds : Hydrogensquarates of glycine-containing tripeptides like H-Gly-Gly-Gly-OH have been structurally characterized using a combination of methods, including quantum chemical calculations and spectroscopic techniques. These studies are valuable for understanding the molecular structures and interactions in peptide-based systems (Koleva et al., 2006).

  • Reaction Kinetics and Peptide Stability : Investigations into the reaction kinetics of peptides containing glycine, including H-Gly-Gly-His-Gly-OH, have provided insights into peptide stability and reactivity. Such studies are important for understanding peptide behavior in biological systems and their potential therapeutic applications (Tesfai et al., 2004).

  • Synthetic and Biological Activity Studies : The peptide has been a subject of synthetic efforts, with studies focusing on creating novel derivatives and evaluating their biological activities. Such research is pivotal for developing new therapeutic agents (Kukowska & Dzierzbicka, 2014).

  • Material Science Applications : Glycine-functionalized copper(ii) hydroxide nanoparticles have been studied for their superoxide dismutase activity. Such research demonstrates the potential application of peptides in developing new materials with specific biological activities (Korschelt et al., 2017).

Safety And Hazards

The safety data sheet for a similar peptide, “H-His-Gly-Gly-OH”, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The use of peptides in various fields, including cosmetics and healthcare, is continuously growing . Peptides like “H-Gly-Gly-His-Gly-OH” that can form complexes with metal ions have potential applications in environmental protection and wastewater treatment .

properties

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGNJJXHZZTKQI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926075
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Gly-His-Gly-OH

CAS RN

128114-56-7
Record name N-(N-(N-Glycylglycyl)-L-histidyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Hohage, WS Sheldrick - Journal of inorganic biochemistry, 2006 - Elsevier
… = 13 min, m/z = 419(obs.), 419 (calc.)] and releases the tetrapeptide H-Gly-Gly-His-Gly-OH [t … 2 S,N M (Ac-Met-OH)/H-Gly-Gly-His-Gly-OH mixture. κ 2 S,N M chelation is confirmed for the …
Number of citations: 29 www.sciencedirect.com
N Nishi, T Naruse, K Hagiwara… - Die …, 1991 - Wiley Online Library
… H-His-Gly-OH, H-His-Phe-OH, H-His-Ser-OH and H-Gly-Gly-His-Gly-OH were purchased from Bachem Feinchemikalien A. G. (Bubendorf, Switzerland). … 0,19 H-Gly-Gly-His-Gly-OH …
Number of citations: 31 onlinelibrary.wiley.com
S Goldstein, G Czapski, A Heller - Free Radical Biology and Medicine, 2005 - Elsevier
… H-Gly-Gly-His-Gly-OH·2H 2 O was purchased from Bachem (Switzerland). Peroxynitrite was synthesized, as described elsewhere in detail, by reacting nitrite with acidified H 2 O 2 in a …
Number of citations: 22 www.sciencedirect.com

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